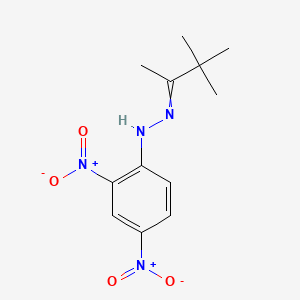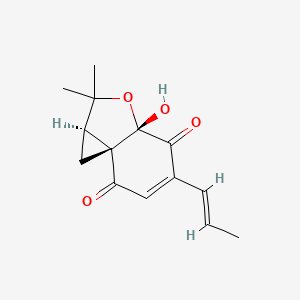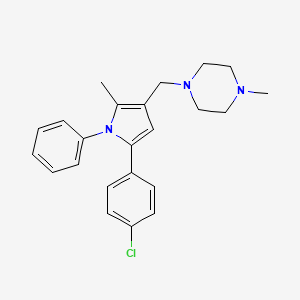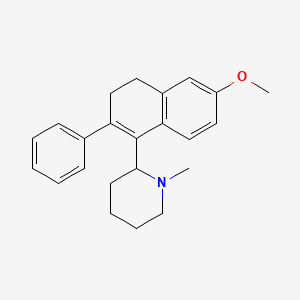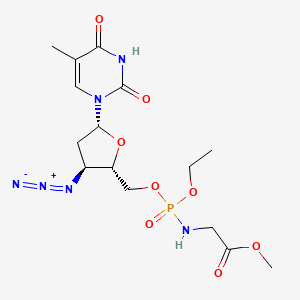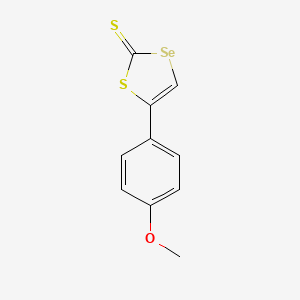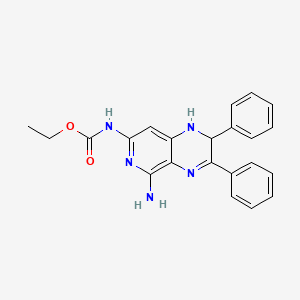
4-(Bromomethyl)-8-methylquinolin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 142633, also known as PNU-142633, is an experimental drug candidate primarily investigated for its potential in treating migraines. It functions as a selective, high-affinity 5-hydroxytryptamine 1D receptor agonist. This compound has garnered interest due to its specificity for the 5-hydroxytryptamine 1D receptor over the 5-hydroxytryptamine 1B receptor, which is a common target for many migraine medications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 142633 involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Isochroman Ring: This involves the cyclization of a suitable precursor to form the isochroman ring structure.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for NSC 142633 are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity through controlled reaction conditions and purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
NSC 142633 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly involving the piperazine and isochroman rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It serves as a model compound for studying selective receptor agonists.
Biology: The compound is used to investigate the role of 5-hydroxytryptamine 1D receptors in biological systems.
Industry: Its high selectivity and efficacy make it a candidate for developing new therapeutic agents targeting specific receptors.
Mechanism of Action
NSC 142633 exerts its effects by selectively binding to the 5-hydroxytryptamine 1D receptor. This binding inhibits the release of neuropeptides that cause inflammation and pain in migraine sufferers. The compound’s high affinity for the 5-hydroxytryptamine 1D receptor over the 5-hydroxytryptamine 1B receptor reduces the likelihood of side effects commonly associated with non-selective agonists .
Comparison with Similar Compounds
Similar Compounds
Sumatriptan: A non-selective agonist for both 5-hydroxytryptamine 1D and 5-hydroxytryptamine 1B receptors.
Rizatriptan: Another non-selective agonist with similar therapeutic applications.
Zolmitriptan: Known for its efficacy in treating migraines but with a broader receptor profile.
Uniqueness
NSC 142633 stands out due to its high selectivity for the 5-hydroxytryptamine 1D receptor, which minimizes side effects and enhances its therapeutic potential. This specificity makes it a valuable compound for targeted migraine therapy .
Properties
CAS No. |
23976-56-9 |
|---|---|
Molecular Formula |
C11H10BrNO |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
4-(bromomethyl)-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-7-3-2-4-9-8(6-12)5-10(14)13-11(7)9/h2-5H,6H2,1H3,(H,13,14) |
InChI Key |
IREWQIPCOADXJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


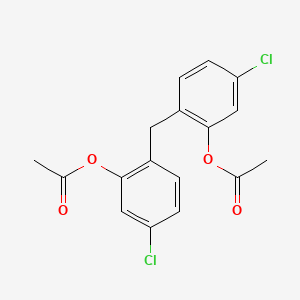
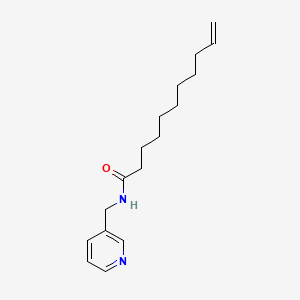
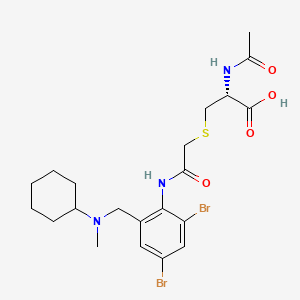
![10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one](/img/structure/B12789674.png)
